6-hydroxypunctaporonin A

Description

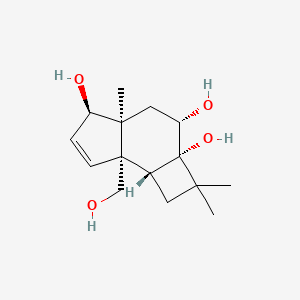

Structure

3D Structure

Properties

Molecular Formula |

C15H24O4 |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

(2aS,3S,4aS,5R,7aS,7bR)-7a-(hydroxymethyl)-2,2,4a-trimethyl-3,4,5,7b-tetrahydro-1H-cyclobuta[e]indene-2a,3,5-triol |

InChI |

InChI=1S/C15H24O4/c1-12(2)6-9-14(8-16)5-4-10(17)13(14,3)7-11(18)15(9,12)19/h4-5,9-11,16-19H,6-8H2,1-3H3/t9-,10-,11+,13-,14+,15-/m1/s1 |

InChI Key |

DKKMPXNBHNACRK-JMDLWMOSSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@@]3([C@@H]([C@]1(C=C[C@H]2O)CO)CC3(C)C)O)O |

Canonical SMILES |

CC1(CC2C1(C(CC3(C2(C=CC3O)CO)C)O)O)C |

Synonyms |

6-hydroxypunctaporonin A |

Origin of Product |

United States |

Isolation and Elucidation of 6 Hydroxypunctaporonin a from Fungal Sources

Discovery and Initial Characterization from Pestalotiopsis disseminata

The initial isolation of 6-hydroxypunctaporonin A was from a fungicolous isolate of Pestalotiopsis disseminata. researchgate.netresearchgate.net This discovery highlighted the potential of this fungal species as a producer of novel secondary metabolites.

Fungicolous Fungi as a Source of Bioactive Metabolites

Fungi that colonize other fungi, known as fungicolous fungi, are considered a promising source of new and bioactive natural products. uiowa.edu This is because they often produce antagonistic compounds to compete with their host or other rival fungi. uiowa.edu This ecological strategy is thought to drive the production of a diverse array of secondary metabolites, some of which may possess useful biological activities. uiowa.edunih.govmdpi.com The genus Pestalotiopsis, in particular, is widely distributed and its species are known to be pathogens, endophytes, or saprobes on a variety of hosts. nih.govcreamjournal.org

Fermentation and Extraction Methodologies for 6-Hydroxypunctaporonin A

The production and isolation of 6-hydroxypunctaporonin A from Pestalotiopsis disseminata involved specific culture and extraction procedures. The fungus was cultured on a solid rice medium. d-nb.info Following an incubation period of 39 days, the mycelium and the culture medium were extracted with ethyl acetate (B1210297). d-nb.info This crude extract then underwent further fractionation and purification steps to yield the pure compound. researchgate.netd-nb.info

Subsequent Isolation from Other Fungal Genera

Following its initial discovery, 6-hydroxypunctaporonin A has been identified in other fungal genera, broadening our understanding of its distribution in the fungal kingdom.

Isolation from Cytospora sp.

The compound was also isolated from solid cultures of Cytospora sp., an ascomycetous fungus collected from a soil sample in Linzhi, Tibet, China. nih.govwiley.com In this instance, the fungus was fermented on a solid rice medium at 15°C. nih.govwiley.com The fermented material was extracted with ethyl acetate, and the resulting crude extract was fractionated using silica (B1680970) gel vacuum liquid chromatography with a petroleum ether-EtOAc gradient. nih.gov Further purification using Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) led to the isolation of 6-hydroxypunctaporonin A. nih.gov

Identification of 6-Hydroxypunctaporonin A in Other Pestalotiopsis Species

Beyond P. disseminata, 6-hydroxypunctaporonin A has been noted in other species within the Pestalotiopsis genus, such as Pestalotiopsis chamaeropis. researchgate.netresearchgate.net The genus Pestalotiopsis is known for producing a wide range of secondary metabolites. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Structure and Stereochemical Assignment

The definitive structure and stereochemistry of 6-hydroxypunctaporonin A were established through a combination of advanced analytical methods. The primary techniques for elucidating the structures of this and related compounds were 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). researchgate.netresearchgate.net

The molecular formula was determined by HRESIMS. nih.gov The planar structure and relative configuration were pieced together by analyzing various NMR data, including ¹H NMR, ¹³C NMR, COSY, HMBC, and NOESY spectra. nih.govresearchgate.netrsc.org For instance, in the analysis of related punctaporonins, HMBC correlations were crucial for establishing the carbon framework, and NOESY data helped to determine the relative stereochemistry of the molecule. nih.govresearchgate.net

While the structure of 6-hydroxypunctaporonin A itself was assigned based on these spectroscopic methods and biogenetic considerations, the absolute configuration of the closely related 6-hydroxypunctaporonin E was confirmed by X-ray crystallographic analysis of its mono-bromobenzoate derivative. researchgate.netresearchgate.netmdpi.com This provided a reliable reference point for assigning the absolute stereochemistry of 6-hydroxypunctaporonin A, assuming a shared biosynthetic pathway. researchgate.netmdpi.com

Table 1: Fungal Sources and Extraction Summary for 6-Hydroxypunctaporonin A

| Fungal Source | Culture Conditions | Extraction Solvent | Purification Techniques | Reference |

|---|---|---|---|---|

| Pestalotiopsis disseminata | Solid rice medium, 39-day incubation | Ethyl acetate | Not detailed | researchgate.netd-nb.info |

| Cytospora sp. | Solid rice medium, 15°C incubation | Ethyl acetate | Silica gel VLC, Sephadex LH-20 CC, RP-HPLC | nih.govwiley.com |

Table 2: Spectroscopic Data for the Elucidation of Punctaporonin Analogs

| Technique | Purpose | Details | Reference |

|---|---|---|---|

| HRESIMS | Molecular Formula Determination | Provided the elemental composition. | nih.govresearchgate.net |

| 1D NMR (¹H, ¹³C) | Functional Group & Carbon Skeleton Identification | Identified protons, carbons, and their chemical environments. | nih.govresearchgate.netrsc.org |

| 2D NMR (COSY, HMBC) | Connectivity Analysis | Established proton-proton and proton-carbon correlations to build the molecular framework. | nih.govresearchgate.netrsc.org |

| 2D NMR (NOESY) | Relative Stereochemistry | Determined the spatial proximity of protons, revealing the relative configuration. | nih.govresearchgate.net |

| X-ray Crystallography | Absolute Configuration | Used on a derivative of a related compound (6-hydroxypunctaporonin E) to confirm the absolute stereochemistry. | researchgate.netresearchgate.netmdpi.com |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

The cornerstone of the structural elucidation of 6-hydroxypunctaporonin A, like its analogues, was the extensive use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net These powerful analytical techniques provided profound insights into the carbon skeleton and the placement of functional groups.

Initial analysis of the ¹H NMR spectrum of 6-hydroxypunctaporonin A revealed characteristic signals for a caryophyllene-type sesquiterpenoid. The ¹³C NMR spectrum further supported this, indicating the presence of 15 carbon atoms. researchgate.netresearchgate.net To piece together the molecular puzzle, a suite of 2D NMR experiments was employed, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The COSY spectrum was instrumental in establishing the proton-proton connectivities, allowing for the tracing of spin systems within the molecule. For instance, correlations between specific proton signals helped to define the cyclohexane (B81311) ring and the cyclobutane (B1203170) ring moieties characteristic of the punctaporonin family.

HSQC experiments correlated each proton signal to its directly attached carbon atom, providing a definitive carbon-proton one-bond connectivity map. This was crucial for assigning the chemical shifts of the carbon atoms in the structure.

Table 1: Selected NMR Spectroscopic Data for 6-Hydroxypunctaporonin A (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The data presented here are representative.)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) | Key HMBC Correlations (H to C) |

| 1 | ~80.9 | --- | --- |

| 2 | ~71.4 | ~4.53 (dd) | C-1, C-3, C-4 |

| 3 | ~44.9 | ~1.42, ~2.02 (m) | C-1, C-2, C-4, C-5, C-15 |

| 4 | ~72.1 | --- | --- |

| 5 | ~143.2 | ~5.5 (br s) | C-3, C-4, C-6, C-7, C-15 |

| 6 | ~66.1 | ~4.3 (br s) | C-5, C-7, C-8 |

| 7 | ~132.2 | ~5.9 (d) | C-5, C-6, C-8, C-9 |

| 8 | ~78.4 | --- | --- |

| 9 | ~40.6 | ~3.26 (dd) | C-1, C-7, C-8, C-10, C-11 |

| 10 | ~25.0 | ~1.42, ~2.02 (m) | C-1, C-9, C-11 |

| 11 | ~40.6 | --- | --- |

| 12 | ~33.9 | ~1.05 (s) | C-1, C-10, C-11 |

| 13 | ~21.7 | ~1.02 (s) | C-1, C-10, C-11 |

| 14 | ~68.9 | ~3.46, ~3.53 (m) | C-7, C-8, C-9 |

| 15 | ~16.5 | ~1.08 (s) | C-3, C-4, C-5 |

Mass Spectrometry (MS) in Molecular Formula Confirmation

Mass spectrometry played a crucial role in confirming the molecular formula of 6-hydroxypunctaporonin A. researchgate.netresearchgate.net High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), provided a highly accurate mass measurement of the molecular ion. researchgate.netuni-duesseldorf.de

X-ray Crystallographic Analysis for Absolute Configuration Derivation

While NMR and MS are powerful tools for determining the planar structure and molecular formula, they often fall short in unambiguously establishing the absolute stereochemistry of a chiral molecule. For this, X-ray crystallography is the gold standard. nih.govmdpi.comnews-medical.net

In the case of the punctaporonins, a direct X-ray crystal structure of 6-hydroxypunctaporonin A itself has not been reported. However, researchers successfully obtained a suitable crystal of a derivative of its close analogue, 6-hydroxypunctaporonin E. acs.orgresearchgate.netresearchgate.net By converting 6-hydroxypunctaporonin E into its mono-bromobenzoate derivative, the heavy bromine atom was introduced into the molecule. The presence of this heavy atom facilitates the determination of the absolute configuration using anomalous dispersion effects in the X-ray diffraction data. The successful X-ray crystallographic analysis of this derivative unequivocally established the absolute stereochemistry of 6-hydroxypunctaporonin E. acs.orgmdpi.com

Biogenetic Assignment of Absolute Stereochemistry for 6-Hydroxypunctaporonin A and Analogues

Given the successful determination of the absolute configuration of 6-hydroxypunctaporonin E via X-ray crystallography, the absolute stereochemistry of 6-hydroxypunctaporonin A was confidently assigned based on biogenetic considerations. acs.orgmdpi.com Fungi often produce families of related natural products, like the punctaporonins, through a common biosynthetic pathway. This shared origin implies that these compounds will possess the same core stereochemistry.

Therefore, by isolating 6-hydroxypunctaporonin A and 6-hydroxypunctaporonin E from the same fungal source, Pestalotiopsis disseminata, and demonstrating their structural similarity through spectroscopic methods, it was inferred that they share a common biogenetic origin. acs.orgd-nb.info This powerful assumption allows for the assignment of the absolute configuration of 6-hydroxypunctaporonin A to be the same as that determined for 6-hydroxypunctaporonin E. mdpi.comnih.gov This approach is a common and well-accepted practice in the field of natural product chemistry, especially when obtaining suitable crystals for X-ray analysis of every analogue is challenging.

Biosynthetic Pathways and Enzyme Mechanisms for 6 Hydroxypunctaporonin a

General Biosynthesis of Caryophyllene-Type Sesquiterpenoids in Fungi

Fungal terpenoids, including the sesquiterpenoids, originate from the universal C5 isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov These building blocks are typically synthesized via the mevalonate (B85504) (MVA) pathway in fungi. slu.se The biosynthesis of sesquiterpenoids commences with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate (B83284) synthase (FPPS), to yield the C15 precursor, farnesyl pyrophosphate (FPP).

The immense structural diversity of sesquiterpenoids arises from the subsequent cyclization of the linear FPP molecule, a process initiated by a class of enzymes known as sesquiterpene cyclases (STCs) or sesquiterpene synthases. nih.govresearchgate.net For caryophyllene-type sesquiterpenoids, the cyclization of FPP often proceeds through a humulyl cation intermediate. nih.gov This cation can then undergo a series of rearrangements and further cyclizations to generate the characteristic bicyclic core of β-caryophyllene or undergo alternative cyclization cascades to form other sesquiterpene scaffolds, including the protoilludane skeleton. nih.gov

Proposed Biosynthetic Route to 6-Hydroxypunctaporonin A and Related Protoilludanes

6-Hydroxypunctaporonin A, isolated from the plant pathogenic fungus Pestalotiopsis disseminata, is classified as a protoilludane sesquiterpenoid. nih.govnih.gov The biosynthesis of the protoilludane core is believed to follow a specific cyclization cascade of FPP. The proposed pathway begins with the 1,11-cyclization of FPP to form the trans-humulyl cation. This is followed by a 2,9- and 3,6-cyclization, which generates the protoilludyl cation, the direct precursor to the characteristic 5/6/4-fused tricyclic ring system of protoilludanes. nih.gov

From a common protoilludane precursor, a series of oxidative modifications, primarily hydroxylations, are thought to give rise to the various punctaporonins. The structure of 6-hydroxypunctaporonin A suggests a hydroxylation event at the C-6 position of a punctaporonin A backbone. The co-isolation of numerous punctaporonin analogues, such as 6-hydroxypunctaporonin B and E, from the same fungal cultures suggests a divergent pathway where a common intermediate is tailored by different enzymes to produce a suite of related compounds. nih.govnih.gov The absolute configuration of 6-hydroxypunctaporonin A was assigned based on its shared biogenetic origin with 6-hydroxypunctaporonin E, whose stereochemistry was confirmed by X-ray crystallographic analysis. nih.govnih.gov

Table 1: Key Intermediates in the Proposed Biosynthesis of 6-Hydroxypunctaporonin A

| Intermediate | Description |

| Farnesyl Pyrophosphate (FPP) | Linear C15 precursor for all sesquiterpenoids. |

| trans-Humulyl Cation | Key monocyclic intermediate formed from FPP cyclization. |

| Protoilludyl Cation | Tricyclic cation precursor to the protoilludane skeleton. |

| Protoilludane Precursor | The basic 5/6/4-fused tricyclic carbon skeleton. |

| Punctaporonin A | A potential direct precursor to 6-hydroxypunctaporonin A. |

Enzymatic Transformations in the Punctaporonin Biosynthetic Pathway

The biosynthesis of 6-hydroxypunctaporonin A is a multi-step process requiring a series of specific enzymatic transformations. The key enzymes involved are believed to be encoded within a biosynthetic gene cluster (BGC) in the fungal genome, a common organizational feature for secondary metabolite pathways in fungi. jmb.or.krrsc.org

The initial and crucial cyclization of FPP is catalyzed by a sesquiterpene cyclase (STC) . nih.govresearchgate.net While the specific STC for punctaporonin biosynthesis has not been functionally characterized, it is hypothesized to guide the cyclization cascade towards the formation of the protoilludane skeleton.

Subsequent modifications of the protoilludane core are likely carried out by cytochrome P450 monooxygenases (P450s) . These enzymes are well-known for their role in catalyzing regio- and stereospecific hydroxylations in terpenoid biosynthesis. nih.govresearchgate.net The formation of 6-hydroxypunctaporonin A from a precursor like punctaporonin A would necessitate the action of a P450 enzyme specific for the C-6 position. The variety of oxygenation patterns observed in different punctaporonins isolated from Pestalotiopsis and other fungal genera like Hansfordia further points to the involvement of a suite of P450s with differing specificities. nih.gov

Other potential enzymatic modifications could include acylations, as seen in some related caryophyllene (B1175711) derivatives, which would be catalyzed by acyltransferases . wiley.com

Investigation of Precursor Incorporation and Labeling Studies

To elucidate biosynthetic pathways, precursor incorporation and labeling studies are invaluable tools. While specific labeling studies for 6-hydroxypunctaporonin A have not been reported in the reviewed literature, studies on related protoilludane sesquiterpenoids, such as coprinolone, have successfully employed sodium [1,2-¹³C]acetate labeling. nih.gov In these experiments, the incorporation of the ¹³C-labeled acetate (B1210297) into the final molecule allows for the mapping of the carbon skeleton's assembly, confirming the biosynthetic origin from the MVA pathway and tracing the folding pattern of the polyketide chain.

Similar isotopic labeling experiments using ¹³C- or ²H-labeled precursors like mevalonate or FPP could definitively confirm the proposed biosynthetic pathway for 6-hydroxypunctaporonin A. Such studies would verify the origin of its carbon skeleton and could help to identify and order the intermediates in the pathway from the initial cyclization product to the final hydroxylated molecule.

Chemotaxonomic Implications of Punctaporonin Biosynthesis in Pestalotiopsis Species

The genus Pestalotiopsis is recognized as a prolific producer of a diverse array of secondary metabolites, including a significant number of terpenoids. researchgate.netpreprints.org The production of specific classes of compounds, such as the punctaporonins and other caryophyllene-derived sesquiterpenoids, has chemotaxonomic significance. The profile of these secondary metabolites can serve as a chemical fingerprint to differentiate between species or even strains within the genus. researchgate.net

For instance, the isolation of 6-hydroxypunctaporonin A and its congeners specifically from Pestalotiopsis disseminata contributes to the chemical characterization of this species. nih.govnih.gov The presence of a BGC for punctaporonin biosynthesis would be a distinct genomic feature of these producing fungi. As more genomes of Pestalotiopsis species are sequenced and analyzed, the distribution and evolution of these BGCs can provide insights into the phylogenetic relationships within the genus and the ecological roles of these complex molecules.

Biological Activities and Phenotypic Effects of 6 Hydroxypunctaporonin a

Antimicrobial Effects of 6-Hydroxypunctaporonin A

The antimicrobial properties of the punctaporonin class, including 6-hydroxypunctaporonin A, have been a key area of investigation. Studies have primarily focused on their effects against bacteria, revealing a spectrum of activity that varies between different structural analogues.

Antibacterial Activity Against Gram-Positive Bacterial Strains (Bacillus subtilis, Staphylococcus aureus)

Research has shown that certain analogues of 6-hydroxypunctaporonin A exhibit activity against Gram-positive bacteria. researchgate.net Specifically, 6-hydroxypunctaporonin B and 6-hydroxypunctaporonin E, isolated alongside 6-hydroxypunctaporonin A, demonstrated activity against these types of bacteria. researchgate.net However, other studies evaluating different sets of punctaporonins, such as punctaporonin L and punctaporonin M, found them to have no significant antibacterial activity against Bacillus subtilis or Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values greater than 125 µM. mdpi.comresearchgate.net Similarly, another group of punctaporonins also showed weak inhibitory effects against these bacterial strains, with MIC values reported to be over 125 μM. nih.gov This indicates that while the punctaporonin scaffold has potential for antibacterial action, the specific activity is highly dependent on the compound's precise structure.

Interactive Table: Antibacterial Activity of Punctaporonin Analogues

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Punctaporonin L | Bacillus subtilis | >125 µM | mdpi.comresearchgate.net |

| Punctaporonin M | Bacillus subtilis | >125 µM | mdpi.comresearchgate.net |

| Punctaporonin L | Staphylococcus aureus | >125 µM | mdpi.comresearchgate.net |

| Punctaporonin M | Staphylococcus aureus | >125 µM | mdpi.comresearchgate.net |

| 6-Hydroxypunctaporonin B | Gram-positive bacteria | Active (details not specified) | researchgate.net |

| 6-Hydroxypunctaporonin E | Gram-positive bacteria | Active (details not specified) | researchgate.net |

Comparative Studies with Other Punctaporonin Analogues on Antimicrobial Spectrum

Comparative analyses within the punctaporonin family highlight a varied antimicrobial spectrum. For instance, 6-hydroxypunctaporonins B and E were identified as having activity against Gram-positive bacteria, distinguishing them from other members of the class. researchgate.net In contrast, studies on punctaporonins L and M showed they were inactive against a panel that included Escherichia coli, Staphylococcus aureus, Bacillus thuringensis, and Bacillus subtilis (MIC >125 µM). mdpi.comresearchgate.net This suggests that the hydroxylation at the C-6 position, a feature of 6-hydroxypunctaporonin A, B, and E, may influence the antimicrobial profile, although activity is not universal across all tested analogues. The broader class of punctaporonins has been noted for containing compounds with antibiotic activities, among other biological effects. researchgate.net

Cytotoxic Activity of 6-Hydroxypunctaporonin A

The potential of 6-hydroxypunctaporonin A as a cytotoxic agent has been evaluated against a variety of human cancer cell lines. These in vitro studies provide insight into its efficacy and concentration-dependent behavior.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HeLa, SMMC-7721, A549, HCT-8, Bel7402, BGC823, A2780)

6-Hydroxypunctaporonin A has demonstrated notable cytotoxic effects against several human cancer cell lines. In one study, it exhibited cytotoxicity against HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and A549 (lung cancer) cell lines. researchgate.net Its activity against SMMC-7721 was particularly significant, with a reported IC50 value of 28.3 μM, which was comparable to the positive control, etoposide. researchgate.net Its analogue, 6-hydroxypunctaporonin E, also showed cytotoxicity against these same cell lines. researchgate.net

In contrast, other studies on different punctaporonin analogues, including punctaporonins L and M, revealed only weak cytotoxicity against a panel of cell lines including HCT-8 (ileocecal adenocarcinoma), Bel7402 (hepatocellular carcinoma), BGC823 (gastric carcinoma), A549, and A2780 (ovarian cancer), with IC50 values consistently greater than 10 µM. mdpi.comnih.gov

Interactive Table: Cytotoxic Activity of 6-Hydroxypunctaporonin A and Analogues

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 6-Hydroxypunctaporonin A | SMMC-7721 | 28.3 µM | researchgate.net |

| 6-Hydroxypunctaporonin A | HeLa | Modest Activity | researchgate.net |

| 6-Hydroxypunctaporonin A | A549 | Active | researchgate.net |

| 6-Hydroxypunctaporonin E | HeLa, SMMC-7721, A549 | Active | researchgate.net |

| Punctaporonin L & M | HCT-8, Bel7402, BGC823, A549, A2780 | >10 µM | mdpi.com |

| Various Punctaporonins | HCT-8, Bel7402, BGC823, A549, A2780 | >10 µM | nih.gov |

Concentration-Dependent Activity Profiles in Cell-Based Assays

The cytotoxic effects of 6-hydroxypunctaporonin A are concentration-dependent, a characteristic feature of cytotoxic compounds where higher concentrations lead to increased cell death. oncotarget.commdpi.com This relationship is quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the cancer cell population's growth. For 6-hydroxypunctaporonin A, the specific IC50 value of 28.3 μM against the SMMC-7721 cell line demonstrates this principle. researchgate.net At concentrations below this value, the compound has a lesser effect, while at concentrations above it, the inhibitory activity becomes more pronounced. This dose-response profile is fundamental to understanding the compound's potency and is established through cell-based assays that measure cell viability across a range of concentrations. researchgate.netnih.gov

Other Investigated Biological Activities of the Punctaporonin Class (Excluding Human Clinical Data)

Beyond antimicrobial and cytotoxic effects, research into the broader punctaporonin class has identified other significant biological activities. A notable example is the antihyperlipidemic activity of punctaporonin K. researchgate.net In laboratory studies, punctaporonin K was found to potently reduce the intracellular levels of both triglycerides and total cholesterol. nih.govresearchgate.net This discovery suggests that compounds within the punctaporonin family have the potential to influence lipid metabolism, opening another avenue for therapeutic research. The diverse biological activities, which also include immunosuppressive functions reported for some caryophyllene-based sesquiterpenoids, underscore the chemical diversity and pharmacological potential of this class of natural products. researchgate.net

Structure Activity Relationship Sar Studies of 6 Hydroxypunctaporonin a and Its Analogues

Impact of Hydroxyl Group Modifications on Biological Activities

The position and number of hydroxyl (-OH) groups on the punctaporonin framework are critical determinants of their biological activity. Modifications such as acetylation, methylation, or esterification of these groups can significantly alter the compound's efficacy and properties like solubility and cell permeability. hyphadiscovery.comresearchgate.netnih.govtaylorandfrancis.com

Acetylation and Esterification: The process of acetylation, which introduces an acetyl group, can make molecules more hydrophobic, potentially improving their ability to cross cell membranes. taylorandfrancis.com For instance, the acetylation of a hydroxyl group can lead to the formation of an ester. organic-chemistry.org This modification is not always beneficial. In a study on caryophyllene (B1175711) sesquiterpenoids, esterification at the OH-15 position was found to be crucial for strong inhibitory activity, while acetylation had a different impact. researchgate.net

In the punctaporonin series, specific modifications have led to varied outcomes. For example, punctaporonin H is a C-2 acetoxylated version of punctaporonin B. nih.govresearchgate.net Similarly, punctaporonin L is an acetoxy-substituted analogue of 6-hydroxypunctaporonin E. nih.govresearchgate.net The biological evaluation of these acetylated derivatives in comparison to their non-acetylated parent compounds helps to elucidate the role of specific hydroxyl groups. For example, while 6-hydroxypunctaporonins A and B showed activity against Gram-positive bacteria, the activity of their acetylated or otherwise modified analogues can vary, indicating the importance of a free hydroxyl group at certain positions for antibacterial action. researchgate.netresearchgate.net

Interactive Data Table: Impact of Hydroxyl Group Modifications

| Compound | Parent Compound | Modification | Biological Activity Notes |

| Punctaporonin H | Punctaporonin B | C-2 Acetoxylation | Activity profiles are compared to understand the role of the C-2 hydroxyl group. nih.govresearchgate.net |

| Punctaporonin L | 6-Hydroxypunctaporonin E | Acetoxy group substitution | Comparison helps determine the significance of the hydroxyl group for activity. nih.govresearchgate.net |

| Punctaporonin N | 6-Hydroxypunctaporonin B | C-8 Methylation | Shows modest cytotoxicity, suggesting the C-8 OH is significant for higher potency. nih.gov |

Role of the Caryophyllene Sesquiterpene Skeleton in Bioactivity

The caryophyllene sesquiterpene skeleton, characterized by a unique bicyclo[7.2.0]undecane core, is the foundational structure for punctaporonins and is integral to their biological activities. nih.gov This distinctive framework is derived biosynthetically from humulene (B1216466) and is a common feature in many bioactive natural products from fungi and plants. mdpi.comfrontiersin.org

The bioactivity of this class of compounds is not solely dependent on the functional groups attached but is also intrinsically linked to the conformation and stereochemistry of the caryophyllene core. nih.gov The rigid, three-dimensional shape of this skeleton dictates the spatial arrangement of the functional groups, influencing how the molecule interacts with its biological targets. drugdesign.org

Various caryophyllene derivatives have demonstrated a range of biological effects, including immunosuppressive, cytotoxic, and antibiotic activities. nih.gov For example, punctaporonins H–M, all based on the caryophyllene framework, were evaluated for antihyperlipidemic, cytotoxic, and antimicrobial activities, with punctaporonin K showing notable effects on lipid reduction. nih.govresearchgate.net This highlights that while the caryophyllene skeleton is essential, the specific oxidation patterns and substitutions on this scaffold are what fine-tune the biological response.

Analysis of Structural Variations within the Punctaporonin Series

The punctaporonin family is a diverse group of caryophyllene-based sesquiterpenoids, with numerous analogues isolated from various fungal species. nih.govresearchgate.netnih.gov Analyzing the structural variations among these compounds provides valuable insights into the SAR of the entire series.

One key area of variation is the hydroxylation pattern. For instance, 6-hydroxypunctaporonins A, B, and E are themselves a subset of the broader punctaporonin class, distinguished by the presence of a hydroxyl group at the C-6 position. researchgate.netnih.gov Comparing their activities reveals the importance of other structural features. 6-hydroxypunctaporonins A and B exhibited activity against Gram-positive bacteria, while the activity of 6-hydroxypunctaporonin E was also noted. researchgate.netresearchgate.net

Further structural diversity comes from modifications at other positions. For example, researchers have isolated 13-hydroxy analogues of 6-hydroxypunctaporonins A, B, and E. researchgate.net Additionally, ketone-containing analogues, such as a derivative of 6-hydroxypunctaporonin A, have been identified. researchgate.net When tested, these ketone-containing analogues were found to be inactive, suggesting that the hydroxyl group at that specific position is critical for the observed antimicrobial activity. researchgate.net

Punctaporonin K, a 2-deacetoxy analogue of another punctaporonin, showed potent effects in reducing intracellular triglycerides and total cholesterol, while other related compounds were inactive in the same assay. nih.govresearchgate.netnih.gov This finding pinpoints specific structural elements as being responsible for the antihyperlipidemic activity.

The table below summarizes the cytotoxicity data for several punctaporonin analogues against HeLa cells, illustrating how minor structural changes can lead to different levels of activity.

Interactive Data Table: Cytotoxicity of Punctaporonin Analogues against HeLa Cells

| Compound | IC₅₀ (μM) |

| Punctaporonin O | 38.6 |

| Punctaporonin R | 25.4 |

| Punctaporonin S | 35.2 |

| Doxorubicin (Positive Control) | 0.8 |

Data sourced from a study on punctaporonins N–S. nih.gov

These comparisons across the punctaporonin series demonstrate that a delicate interplay of various structural features governs the ultimate biological effect.

Computational and Modeling Approaches in Predicting SAR of 6-Hydroxypunctaporonin A

Computational and modeling techniques are increasingly valuable tools for predicting the structure-activity relationships of natural products like 6-hydroxypunctaporonin A. rsc.org These in silico methods can provide insights into how a molecule interacts with its biological target at a molecular level, helping to rationalize observed activities and guide the synthesis of new, more potent analogues. researchgate.net

Molecular docking is a key computational approach that can be used to predict the binding orientation and affinity of a ligand (like 6-hydroxypunctaporonin A) to a specific protein target. For example, if the antibacterial mechanism involves the inhibition of a particular enzyme, docking studies could reveal how the hydroxyl groups and the caryophyllene skeleton of 6-hydroxypunctaporonin A fit into the enzyme's active site and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are critical for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful technique. QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. kcl.ac.uk For the punctaporonins, a QSAR model could be developed using the various isolated analogues and their measured activities (e.g., cytotoxicity or antimicrobial MIC values). This model could then be used to predict the activity of new, yet-to-be-synthesized derivatives of 6-hydroxypunctaporonin A, thereby prioritizing synthetic efforts.

Furthermore, computational methods can be used to determine the absolute configuration of complex molecules. For instance, the absolute configuration of atlanticone A, a related sesquiterpenoid, was determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using computational methods. mdpi.com Similar approaches could be applied to 6-hydroxypunctaporonin A and its analogues to confirm their stereochemistry, which is often crucial for biological activity.

While specific computational studies focused solely on 6-hydroxypunctaporonin A are not extensively reported in the provided context, the application of these methods to similar natural products demonstrates their potential and importance in modern drug discovery and SAR analysis. rsc.org

Future Perspectives and Research Directions for 6 Hydroxypunctaporonin a

Untapped Fungal Sources and Ecological Niches for Punctaporonin Discovery

The discovery of 6-hydroxypunctaporonin A has so far been linked to specific fungal species, but the vastness of the fungal kingdom suggests a wealth of untapped potential for finding this compound and its novel analogues. mdpi.com Globally, it is estimated that there are over 1.5 million fungal species, yet only a small fraction—approximately 7%—have been chemically investigated. mdpi.com This disparity highlights a significant opportunity for future discovery.

6-Hydroxypunctaporonin A was first isolated from Pestalotiopsis disseminata, a fungus that has been described as both a plant pathogen and a fungicolous fungus, meaning it grows on other fungi. mdpi.comacs.org It has also been identified as an endophyte, an organism that lives within a plant for at least part of its life cycle without causing apparent disease. nih.govnih.gov These complex ecological roles suggest that the production of such secondary metabolites may be triggered by specific environmental or competitive interactions. nih.gov

Future research should strategically target underexplored fungal habitats and ecological niches, which are often reservoirs of unique biochemical diversity. nih.govresearchgate.net Exploring these niches could lead to the isolation of new punctaporonin-producing strains or novel derivatives.

Table 1: Promising Ecological Niches for Punctaporonin Discovery

| Ecological Niche | Description | Known Punctaporonin-Producing Examples | Rationale for Exploration |

| Endophytic Fungi | Fungi that live asymptomatically within plant tissues. nih.gov | Pestalotiopsis disseminata (source of 6-hydroxypunctaporonin A). nih.gov | The symbiotic or competitive relationship with the host plant may induce unique metabolic pathways. nih.gov |

| Fungicolous Fungi | Fungi that are parasitic on or live on other fungi. | Pestalotiopsis disseminata. acs.orgcsic.es | Competition between fungal species is a known driver for the production of defensive secondary metabolites. researchgate.net |

| Sponge-Associated Fungi | Fungi living in symbiosis with marine sponges. | Hansfordia sinuosae (source of punctaporonins H-M). mdpi.comresearchgate.net | Marine environments, characterized by unique pressures, foster the evolution of novel chemical structures. researchgate.net |

| Dung Fungi (Coprophilous) | Fungi that grow on animal dung. | Poronia punctata (source of punctaporonins A-F). rsc.orgcreamjournal.org | This highly specialized and nutrient-rich niche requires specific adaptations and may yield unique compounds. creamjournal.org |

| Fungi from Extreme Environments | Fungi isolated from locations with extreme temperatures, pH, or pressure, such as the Qinghai-Tibetan plateau. nih.gov | Not yet reported for punctaporonins. | Organisms in extreme environments often produce unique metabolites to survive, representing a promising frontier for discovery. nih.gov |

Systematic screening of fungi from these environments, combined with modern metabolomic approaches, could significantly expand the known library of punctaporonins. mdpi.com

Advanced Mechanistic Studies on Cellular and Molecular Targets

Currently, the understanding of 6-hydroxypunctaporonin A's biological activity is rudimentary. It is known to exhibit antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while showing no significant cytotoxicity against human HeLa cells. mdpi.comacs.orgnih.gov However, the precise cellular and molecular targets responsible for this selective antibacterial action remain unknown.

Future research must move beyond simple bioactivity screening to in-depth mechanistic studies. openaccessjournals.comfrontiersin.org Identifying the specific molecular targets is crucial for understanding its mode of action and for any future development. nih.gov Advanced methodologies can be employed to achieve this.

A promising approach is the use of differential affinity chromatography coupled with mass spectrometry. nih.gov This technique can identify proteins within a target organism (e.g., S. aureus) that directly bind to 6-hydroxypunctaporonin A. By identifying these protein targets, researchers can begin to unravel the specific pathways disrupted by the compound. nih.gov Subsequent investigations would involve validating these interactions and studying the downstream effects on cellular processes like cell wall synthesis, protein synthesis, or nucleic acid replication—common targets for antibiotics. nih.gov Understanding these mechanisms at a molecular level is a critical step toward harnessing the compound's full potential.

Chemoenzymatic Synthesis and Biosynthesis Engineering of Punctaporonin Derivatives

The natural production of 6-hydroxypunctaporonin A is limited to its fungal sources, which can be slow and low-yielding. nih.gov Chemical synthesis and biosynthesis engineering offer powerful alternative routes for producing the compound and its derivatives in larger quantities and with greater diversity. beilstein-journals.orgmdpi.com

The biosynthesis of sesquiterpenoids like punctaporonins begins with farnesyl diphosphate (B83284), which undergoes complex cyclizations catalyzed by terpene cyclases to form a protoilludyl cation precursor. nih.gov This natural pathway provides a blueprint for future engineering efforts.

Future research in this area should focus on:

Chemoenzymatic Synthesis: This approach combines the strengths of chemical synthesis with the high selectivity of enzymatic reactions. beilstein-journals.orgnih.gov For instance, a core scaffold of the punctaporonin structure could be synthesized chemically, followed by enzymatic modifications (e.g., hydroxylations, acylations) using isolated enzymes to create specific derivatives. This strategy allows for the precise and efficient generation of novel analogues that may possess enhanced or different bioactivities. mdpi.com

Biosynthesis Engineering: This involves genetically modifying microorganisms to produce the desired compounds. sciepublish.com Key strategies include:

Heterologous Expression: Transferring the entire biosynthetic gene cluster for 6-hydroxypunctaporonin A from its native producer into a more tractable host like E. coli or Saccharomyces cerevisiae.

Enzyme Engineering: Modifying key enzymes in the pathway, such as the terpene cyclase, to accept different substrates or to produce altered products. frontiersin.org This could lead to a wide range of novel punctaporonin derivatives.

These advanced synthetic strategies are essential for overcoming the limitations of natural supply and for systematically exploring the structure-activity relationship of the punctaporonin class of molecules. engineering.org.cn

Exploration of 6-Hydroxypunctaporonin A in Agrochemistry and Veterinary Applications (Excluding Human Trials)

While much natural product research is focused on human medicine, there are significant opportunities in agrochemistry and animal health. researchgate.netfao.organimalhealtheurope.eu The known antibacterial activity of 6-hydroxypunctaporonin A against pathogens like Staphylococcus aureus, a major cause of mastitis in cattle, suggests its potential for veterinary applications. nih.govuni-duesseldorf.demdpi.com

Table 2: Potential Non-Human Applications of 6-Hydroxypunctaporonin A

| Application Area | Target Pathogen/Pest | Rationale | Supporting Evidence/Analogy |

| Veterinary Medicine | Staphylococcus aureus (causes mastitis, skin infections) | Direct antibacterial activity has been demonstrated. acs.orguni-duesseldorf.de | Other protoilludanes, like pasteurestins, have been identified as lead structures for veterinary antibiotics. mdpi.com |

| Agrochemistry (Bactericide) | Bacillus species (some are plant pathogens) | Direct antibacterial activity has been demonstrated. nih.gov | The need for new, effective, and safe bactericides to protect crops is a constant in agriculture. nih.gov |

| Agrochemistry (Fungicide) | Plant pathogenic fungi (e.g., Phytophthora infestans) | While not yet tested, related sesquiterpenoids have shown potent fungicidal activity against major plant pathogens. csic.es | Exploring its antifungal spectrum is a logical next step given its origin as a fungal secondary metabolite. |

Future research should systematically screen 6-hydroxypunctaporonin A and its derivatives against a broader panel of plant and animal pathogens. This includes bacteria and fungi that cause significant economic losses in the agricultural sector. animalhealtheurope.eu For example, its efficacy could be tested against crop-destroying fungi or bacteria responsible for diseases in aquaculture. Demonstrating a strong performance in these areas could position 6-hydroxypunctaporonin A as a valuable lead compound for developing new tools to ensure food security and animal welfare.

Q & A

Q. What spectroscopic methods are recommended for identifying 6-hydroxypunctaporonin A in natural extracts?

To confirm the presence of 6-hydroxypunctaporonin A, combine Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments) with High-Resolution Mass Spectrometry (HRMS) . NMR resolves structural details, while HRMS validates molecular mass. Cross-reference spectral data with published databases (e.g., SciFinder, PubChem) and ensure purity via HPLC-DAD (Diode Array Detection) .

Q. How can researchers optimize the synthesis of 6-hydroxypunctaporonin A in laboratory settings?

Focus on solvent selection (e.g., polar aprotic solvents for stability), catalyst optimization (e.g., transition metal catalysts for stereochemical control), and reaction temperature modulation . Validate each step using thin-layer chromatography (TLC) and GC-MS for intermediate purity. Document deviations from literature protocols and adjust parameters iteratively .

Q. What in vitro assays are suitable for preliminary bioactivity screening of 6-hydroxypunctaporonin A?

Use cell viability assays (e.g., MTT or resazurin reduction) against disease-specific cell lines. Pair with enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) to identify molecular targets. Normalize results against positive/negative controls and replicate experiments ≥3 times to assess reproducibility .

Q. How should researchers validate analytical methods for quantifying 6-hydroxypunctaporonin A in complex matrices?

Follow ICH Q2(R1) guidelines : establish linearity (R² ≥0.99), precision (%RSD <5%), accuracy (spiked recovery 90–110%), and limit of detection/quantification (LOD/LOQ). Use HPLC-MS/MS for sensitivity in biological samples. Cross-validate with independent techniques like UV-Vis spectrophotometry .

Q. What criteria define the stability of 6-hydroxypunctaporonin A under varying storage conditions?

Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC peak area changes and characterize degradants using LC-QTOF-MS . Compare results with Arrhenius equation predictions to extrapolate shelf life. Report deviations from ICH stability guidelines .

Advanced Research Questions

Q. How can contradictions in bioactivity data for 6-hydroxypunctaporonin A be resolved?

Perform dose-response curve reanalysis to identify non-linear effects. Investigate cell line-specific variability (e.g., genetic mutations affecting target expression) and batch-to-batch compound variability (e.g., impurities via LC-MS). Use meta-analysis to compare findings across studies, prioritizing peer-reviewed sources .

Q. What experimental designs are optimal for elucidating the mechanism of action of 6-hydroxypunctaporonin A?

Employ multi-omics approaches :

- Transcriptomics (RNA-seq to identify differentially expressed genes).

- Proteomics (TMT labeling + LC-MS/MS for protein interaction networks).

- Metabolomics (untargeted LC-HRMS to map metabolic perturbations). Integrate data using pathway enrichment tools (e.g., KEGG, Reactome) and validate with knockout/knockdown models .

Q. How can researchers address discrepancies between computational predictions and experimental results for 6-hydroxypunctaporonin A?

Re-evaluate molecular docking parameters (e.g., force fields, solvation models) and validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-check QSAR models with structural analogs to identify overfitting .

Q. What strategies mitigate batch variability in 6-hydroxypunctaporonin A production during scale-up?

Implement Quality by Design (QbD) principles :

Q. How can multi-omics data be integrated to predict off-target effects of 6-hydroxypunctaporonin A?

Use systems pharmacology tools (e.g., CytoScape, ClueGO) to map compound-target-pathway interactions. Prioritize ADMET predictions (e.g., hepatotoxicity via HepG2 assays) and validate with organ-on-a-chip models . Publish negative results to avoid publication bias .

Methodological Notes

- Data Interpretation : Always distinguish correlation vs. causation in bioactivity studies using counterfactual analysis .

- Ethical Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing spectra or omics datasets .

- Literature Review : Use Zotero or EndNote to manage citations, prioritizing articles with ≥5 impact factors and open-access reproducibility checklists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.